molecular formula C₂₅H₃₁FNNaO₆ B1140115 Desmethyl Hydroxy Cerivastatin Sodium Salt CAS No. 201793-00-2

Desmethyl Hydroxy Cerivastatin Sodium Salt

Cat. No.: B1140115
CAS No.: 201793-00-2
M. Wt: 483.52
InChI Key:
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Description

Desmethyl Hydroxy Cerivastatin Sodium Salt is a metabolite of Cerivastatin, a competitive inhibitor of hydroxymethylglutaryl-coenzyme A reductase. This compound is primarily used in the treatment of hypercholesterolemia and mixed dyslipidemia by lowering low-density lipoprotein cholesterol and triglycerides .

Scientific Research Applications

Desmethyl Hydroxy Cerivastatin Sodium Salt has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

The primary target of Desmethyl Hydroxy Cerivastatin Sodium Salt is the hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme is responsible for converting HMG-CoA to mevalonate, a precursor of sterols such as cholesterol .

Mode of Action

This compound competitively inhibits HMG-CoA reductase . By inhibiting this enzyme, the compound prevents the conversion of HMG-CoA to mevalonate, thereby reducing the production of cholesterol in hepatic cells . This results in an upregulation of LDL-receptors and an increase in hepatic uptake of LDL-cholesterol from the circulation .

Biochemical Pathways

The inhibition of HMG-CoA reductase disrupts the mevalonate pathway, which is responsible for the synthesis of cholesterol . This leads to a decrease in cholesterol levels in hepatic cells, which in turn triggers an increase in the number of LDL receptors on the cell surface . As a result, more LDL cholesterol is removed from the bloodstream, leading to a decrease in circulating LDL cholesterol levels .

Pharmacokinetics

This compound is readily and completely absorbed from the gastrointestinal tract, with plasma concentrations reaching a peak 2 to 3 hours post-administration . The compound exhibits linear pharmacokinetics, with maximum plasma concentration (Cmax) and area under the concentration-time curve (AUC) proportional to the dose over the range of 0.05 to 0.8mg . The mean absolute oral bioavailability of the compound is 60% due to presystemic first-pass effects . The compound is highly bound to plasma proteins (>99%) . It is exclusively cleared via metabolism, with no unchanged drug excreted . Approximately 70% of the administered dose is excreted as metabolites in the faeces, and 30% in the urine .

Result of Action

The result of the action of this compound is a decrease in cholesterol levels in hepatic cells and an increase in the hepatic uptake of LDL-cholesterol from the circulation . This leads to a decrease in circulating LDL cholesterol levels, which can reduce the risk of cardiovascular events .

Action Environment

The action of this compound can be influenced by various environmental factors. Age, gender, ethnicity, and concurrent disease also have no clinically significant effects .

Safety and Hazards

The safety data sheet for Cerivastatin Sodium, a related compound, indicates that it is toxic and can cause moderate to severe irritation to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Desmethyl Hydroxy Cerivastatin Sodium Salt involves multiple steps, starting from the precursor Cerivastatin. The process includes the demethylation and hydroxylation of Cerivastatin to produce the desired compound. The reaction conditions typically involve the use of specific catalysts and reagents under controlled temperature and pressure to ensure the desired yield and purity .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions: Desmethyl Hydroxy Cerivastatin Sodium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific metabolic pathway and its role as a metabolite of Cerivastatin. This compound provides valuable insights into the pharmacokinetics and pharmacodynamics of Cerivastatin, aiding in the development of more effective and safer statin therapies .

Properties

IUPAC Name

sodium;7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-6-(1-hydroxypropan-2-yl)-2-propan-2-ylpyridin-3-yl]-3,5-dihydroxyhept-6-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32FNO6.Na/c1-14(2)24-20(9-8-18(30)10-19(31)11-22(32)33)23(16-4-6-17(26)7-5-16)21(13-29)25(27-24)15(3)12-28;/h4-9,14-15,18-19,28-31H,10-13H2,1-3H3,(H,32,33);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFMSULPGROFJPL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(C(=N1)C(C)CO)CO)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)[O-])O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31FNNaO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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